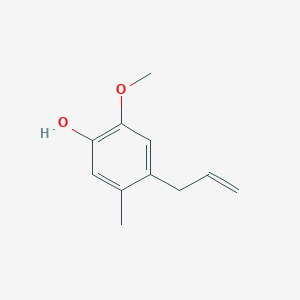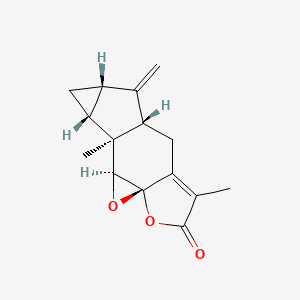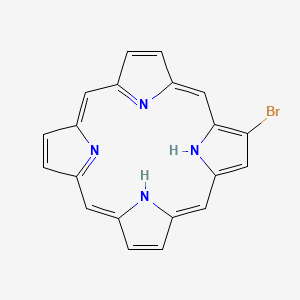
3-(Progesterone-4-yl)thiopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(progesterone-4-yl)thiopropionic acid is a steroid acid consisting of progesterone having a 2-carboxyethylthio group at the 4-position. It is a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a steroid acid, a steroid sulfide and a monocarboxylic acid. It derives from a progesterone.
Scientific Research Applications
Photolabile Progesterone Derivatives for Studying Rapid Non-Genomic Actions
Kilic et al. (2009) developed photolabile progesterone derivatives, including a compound similar in structure to 3-(Progesterone-4-yl)thiopropionic acid, which release progesterone upon UV or IR irradiation. This enables the study of rapid, non-genomic cellular events triggered by progesterone with high temporal and spatial resolution, exemplified by the measurement of changes in human sperm behavior due to progesterone-induced calcium influx (Kilic et al., 2009).
Evaluation as Anti-Breast Cancer Agents
Abdelhamid et al. (2023) synthesized novel thiazole-containing compounds, including variants structurally related to this compound, as progesterone receptor (PR) agonists for combating breast cancer. These compounds showed significant reduction in tumor size and potency against breast cancer cells, highlighting their potential as therapeutic agents (Abdelhamid et al., 2023).
Impact on Reproductive Toxicology
Wei et al. (2019) examined the effects of 3-nitropropionic acid, a mitochondrial toxin structurally related to this compound, on female mice. This study revealed significant reproductive toxicity, evidenced by altered ovarian follicle development and hormonal disruptions, suggesting a potential research avenue for the impact of similar compounds on reproductive health (Wei et al., 2019).
Progesterone Receptor Modulation
Research by Bray et al. (2005) and Fensome et al. (2008) explored the transcriptional responses and the functional modulation of progesterone receptors by synthetic progestins, including compounds analogous to this compound. These studies provide insights into the mechanisms of action of progesterone-like compounds in breast cancer cells and their potential applications in female healthcare (Bray et al., 2005); (Fensome et al., 2008).
Neuroprotective and Neuroregenerative Properties
Kumar et al. (2014) and Schumacher et al. (2014) investigated the neuroprotective and neuroregenerative effects of progesterone and related neurosteroids. These studies suggest the potential of compounds like this compound in treating neurodegenerative diseases and enhancing brain recovery following injuries (Kumar et al., 2014); (Schumacher et al., 2014).
properties
Molecular Formula |
C24H34O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C24H34O4S/c1-14(25)16-6-7-17-15-4-5-19-22(29-13-10-21(27)28)20(26)9-12-24(19,3)18(15)8-11-23(16,17)2/h15-18H,4-13H2,1-3H3,(H,27,28)/t15-,16+,17-,18-,23+,24+/m0/s1 |
InChI Key |
QTJOSAPWTKBFKW-YDUFECBISA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)SCCC(=O)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SCCC(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)
![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)
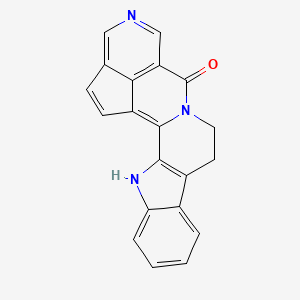


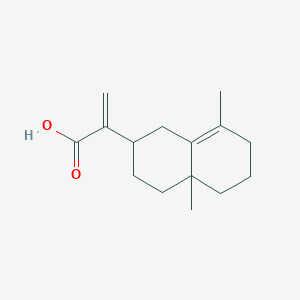

![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)
